2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15838623
Molecular Formula: C15H10ClFN2O
Molecular Weight: 288.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10ClFN2O |
|---|---|
| Molecular Weight | 288.70 g/mol |
| IUPAC Name | 2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H10ClFN2O/c16-15-10(7-18)14(9-3-1-2-4-12(9)17)11-8-20-6-5-13(11)19-15/h1-4H,5-6,8H2 |
| Standard InChI Key | NKXNIDAEEZIMLP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (IUPAC name: 2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile) is a bicyclic organic compound with the molecular formula C₁₅H₁₀ClFN₂O and a molecular weight of 288.70 g/mol. Its structure comprises a pyrano[4,3-b]pyridine core fused with a dihydrofuran ring, substituted at positions 2 (chloro), 3 (cyano), and 4 (2-fluorophenyl) (Fig. 1). The canonical SMILES notation C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl confirms the spatial arrangement of functional groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClFN₂O |
| Molecular Weight | 288.70 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 52.3 Ų |
The compound’s chloro and cyano groups contribute to its electrophilic character, while the 2-fluorophenyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior .
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
The synthesis of this compound typically involves sequential heterocyclic ring formation and functionalization. A representative pathway includes:
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Cyclocondensation: Reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base to form a pyrrole intermediate .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro group at position 2.
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Hydrogenation: Palladium-catalyzed hydrogenation under 0.4 MPa H₂ pressure reduces unsaturated bonds, yielding the dihydrofuran ring .
Critical parameters such as solvent choice (e.g., tetrahydrofuran), temperature (30±10°C), and catalyst loading (3% Pd/C) significantly impact yield and purity . For instance, optimizing the hydrogenation step achieved 90.03% HPLC purity with ≤0.03% defluorinated impurities .
Purification and Crystallization
Post-synthesis purification involves:
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Filtration to remove Pd/C catalysts.
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Reduced-pressure distillation to isolate the crude product.
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Crystallization using ethanol-water mixtures, enhancing purity to >99% .
Biological Interactions and Mechanistic Insights
Target Engagement
The compound’s chloro and cyano groups facilitate binding to biological targets via:
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π–π stacking with aromatic amino acid residues (e.g., Phe, Tyr).
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Hydrogen bonding with serine or threonine hydroxyl groups .
In vitro studies of analogous pyrano[4,3-b]pyridines demonstrate inhibitory activity against dipeptidyl peptidase-4 (DPP4) with IC₅₀ values as low as 0.01 μM .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing reactions during cyclization yield byproducts requiring chromatography .
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Scale-up Limitations: Pd/C catalyst costs and hydrogenation safety concerns necessitate alternative catalysts (e.g., Ni-based systems) .
Translational Research Priorities
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